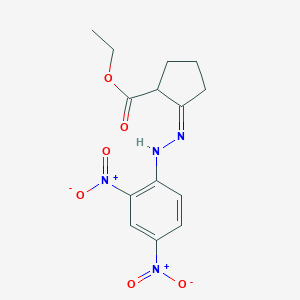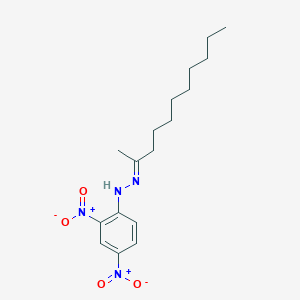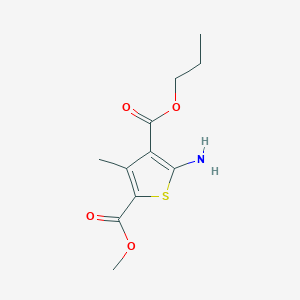
2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. A novel approach for synthesizing fully substituted 2,5-dihydrothiophenes involves a sequential one-pot four-component reaction, which can lead to the formation of 5-amino thiophene-2,4-dicarboxylates upon acidic treatment . Another method includes the Chan-Lam cross-coupling, which has been used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, indicating the versatility of thiophene derivatives in cross-coupling reactions . The Gewald reaction is also a notable one-pot synthesis method for 2-aminothiophenes, which utilizes aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution pattern on the thiophene ring, such as in "2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate," can significantly influence the electronic properties and reactivity of the molecule. The presence of amino and carboxylate groups can also introduce additional sites for further chemical modifications .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, reactions with acetylenic esters can lead to the formation of dihydrothiepin dicarboxylates, showcasing the reactivity of the amino group in the thiophene ring . The introduction of acetyl groups, as seen in the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, can also impart novel fluorescence properties to the molecule . Furthermore, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives demonstrates the thiophene ring's ability to incorporate a variety of functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, nitration reactions can lead to the formation of nitrothiophene derivatives, which have been studied for their NMR properties and potential to form novel ring systems . Additionally, the conversion of methyl 3-hydroxythiophene-2-carboxylate to various ethers and acids through halogenation and alkylation reactions highlights the chemical versatility and reactivity of thiophene carboxylates .
Eigenschaften
IUPAC Name |
2-O-methyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-5-16-10(13)7-6(2)8(11(14)15-3)17-9(7)12/h4-5,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFISJQMZJNEHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345863 |
Source


|
| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
CAS RN |
438532-72-0 |
Source


|
| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

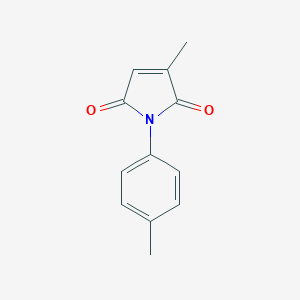
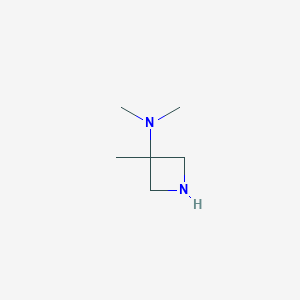
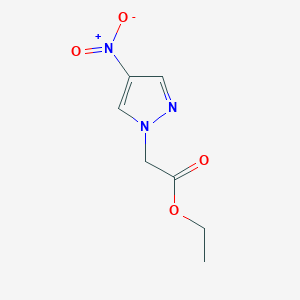

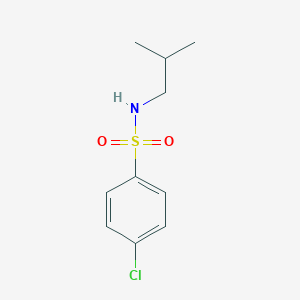
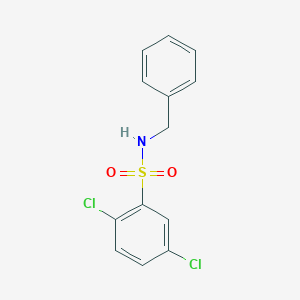
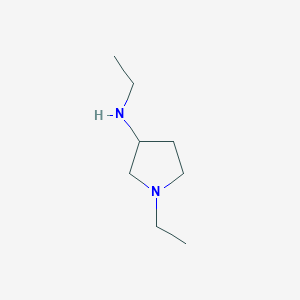
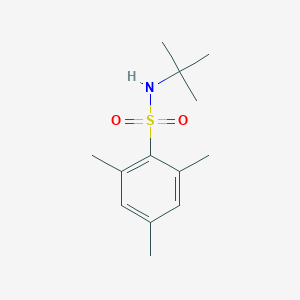
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)

